molecular formula C8H11ClN2 B8491835 2-Chloro-4-ethylphenylhydrazine

2-Chloro-4-ethylphenylhydrazine

Cat. No.: B8491835
M. Wt: 170.64 g/mol
InChI Key: LMSOIKJXKANAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethylphenylhydrazine is a substituted phenylhydrazine derivative featuring a chlorine atom at the 2-position and an ethyl group at the 4-position of the aromatic ring. Its molecular formula is C₈H₁₁ClN₂, with a molecular weight of 170.64 g/mol.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(2-chloro-4-ethylphenyl)hydrazine

InChI

InChI=1S/C8H11ClN2/c1-2-6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3

InChI Key

LMSOIKJXKANAEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-chloro-4-ethylphenylhydrazine, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Cl, 4-C₂H₅ C₈H₁₁ClN₂ 170.64 Lipophilic; potential agrochemical use Inferred
4-Chlorophenylhydrazine 4-Cl C₆H₆ClN₂ 142.58 Intermediate in dye synthesis; moderate polarity
4-Methoxyphenylhydrazine HCl 4-OCH₃ C₇H₁₀ClN₂O 174.63 Enhanced solubility due to methoxy group; pharmaceutical intermediate
(2-Fluoro-4-methylphenyl)hydrazine HCl 2-F, 4-CH₃ C₇H₉ClFN₂ 190.61 Fluorine enhances stability; used in medicinal chemistry
4-(4-Chlorophenoxy)phenylhydrazine HCl 4-(4-Cl-C₆H₄O) C₁₂H₁₁Cl₂N₂O 289.14 Extended conjugation; applications in polymer chemistry

Electronic and Steric Effects

  • Chlorine (Cl) : Electron-withdrawing groups like Cl at the 2-position reduce electron density on the phenyl ring, increasing electrophilicity and influencing reactivity in coupling reactions .
  • Ethyl (C₂H₅) : The 4-ethyl group introduces steric bulk and lipophilicity, enhancing membrane permeability compared to smaller substituents (e.g., methyl or methoxy) .
  • Methoxy (OCH₃) : Electron-donating groups like methoxy increase solubility in polar solvents but may reduce stability under acidic conditions .

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